molecular formula C7HClF4O B033901 2,3,5,6-Tetrafluorobenzoyl chloride CAS No. 107535-73-9

2,3,5,6-Tetrafluorobenzoyl chloride

Cat. No.: B033901
CAS No.: 107535-73-9
M. Wt: 212.53 g/mol
InChI Key: AELMDUZWKHVPIF-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzoyl chloride is an organic compound with the molecular formula C7HClF4O. It is a derivative of benzoyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,5,6-Tetrafluorobenzoyl chloride typically involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, where the acid is dissolved in an inert solvent like dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5,6-tetrafluorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 2,3,5,6-tetrafluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction typically occurs in aqueous conditions at room temperature.

    Reduction: Reducing agents such as LiAlH4 are used in anhydrous conditions to prevent unwanted side reactions.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2,3,5,6-Tetrafluorobenzoic Acid: Formed from hydrolysis.

    2,3,5,6-Tetrafluorobenzaldehyde: Formed from reduction.

Scientific Research Applications

2,3,5,6-Tetrafluorobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: It is employed in the modification of biomolecules to study their structure and function.

    Medicine: This compound is used in the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.

    Industry: It is used in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrafluorobenzoyl Chloride
  • 2,3,4,6-Tetrafluorobenzoyl Chloride
  • 2,3,4,5,6-Pentafluorobenzoyl Chloride

Uniqueness

2,3,5,6-Tetrafluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement influences its reactivity and the types of products formed in chemical reactions. Compared to other tetrafluorobenzoyl chlorides, it may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions.

Properties

IUPAC Name

2,3,5,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O/c8-7(13)4-5(11)2(9)1-3(10)6(4)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELMDUZWKHVPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370089
Record name 2,3,5,6-Tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107535-73-9
Record name 2,3,5,6-Tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluorobenzoyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

268 g of 2,3,5,6-tetrafluorobenzotrichloride were placed in a 0.5 1 four necked flask. After addition of 5.4 g of iron(III) chloride, the mixture was heated to 60° C. with stirring. 46 g of formic acid were metered in over 6 hours at 60°-65° C. Vigorous gas development (carbon monoxide, hydrogen chloride) began immediately. The gas stream was fed to an absorption tower via a cooler. After addition was complete, the mixture was further stirred for two more hours at 60° C. The product was then distilled under reduced pressure.
Name
2,3,5,6-tetrafluorobenzotrichloride
Quantity
268 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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5.4 g
Type
catalyst
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46 g
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 2,3,5,6-tetrafluorobenzoic acid (25 g) and thionyl chloride (40 cm3) was heated at the reflux temperature for 3 hours after which the excess thionyl chloride was removed by evaporation under reduced pressure to leave a residue of 1-chlorocarbonyl-2,3,5,6-tetrafluorobenzene. To this was added an excess of dry methanol and the mixture stirred for one hour at the ambient temperature. Removal of excess methanol by evaporation under reduced pressure gave methyl 2,3,5,6-tetrafluorobenzoate (19 g) as a mobile liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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